molecular formula C18H19F3N2O2S B2819345 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide CAS No. 2034573-46-9

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2819345
CAS No.: 2034573-46-9
M. Wt: 384.42
InChI Key: ZOAYPHTYGVLSEN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzamide core. The molecule features a thiomorpholinoethyl moiety linked to a furan-2-yl group, contributing to its unique electronic and steric properties. Thiomorpholine, a sulfur-containing heterocycle, may influence solubility and binding affinity through hydrogen bonding or van der Waals interactions .

For example, describes the synthesis of 1,2,4-triazole derivatives via hydrazinecarbothioamide intermediates, highlighting the importance of IR and NMR spectroscopy in confirming structural features like C=S and C=O groups .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S/c19-18(20,21)14-5-3-13(4-6-14)17(24)22-12-15(16-2-1-9-25-16)23-7-10-26-11-8-23/h1-6,9,15H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYPHTYGVLSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Halogen/Nitro Groups

  • 4-Bromo-N-(2-nitrophenyl)benzamide (): This compound substitutes the trifluoromethyl group with a bromine atom and incorporates a nitro group on the aniline moiety. In contrast, the trifluoromethyl group in the target compound offers enhanced lipophilicity and metabolic resistance, making it more suitable for agrochemical or pharmaceutical applications .
  • 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide (): This benzamide combines nitro, chloro, and trifluoromethyl groups. The nitro group increases polarity, reducing bioavailability compared to the target compound. The methylsulfonyl moiety introduces strong electron-withdrawing effects, whereas the thiomorpholinoethyl group in the target compound may enhance solubility via sulfur’s lone-pair interactions .

Heterocyclic Moieties: Furan vs. Thiazole/Thiophene

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (): The dihydrothiazolylidene ring in this compound contrasts with the furan-thiomorpholinoethyl chain in the target. Thiazole rings contribute to planar rigidity, favoring crystallinity (as seen in X-ray data), while the furan’s oxygen atom may participate in hydrogen bonding. Thiomorpholine’s sulfur atom could mimic thiazole’s electronic effects but with greater conformational flexibility .
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): The dihydrothienylidene group here incorporates sulfur, similar to thiomorpholine, but within a fused thiophene system.

Agrochemical Analogues: Trifluoromethyl Benzamides

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): Flutolanil, a fungicide, shares the trifluoromethylbenzamide core but substitutes the thiomorpholinoethyl-furan group with a methoxyisopropyl chain. The methoxy group improves water solubility, whereas the target compound’s furan and thiomorpholine may enhance soil adhesion or target-site penetration .

Spectroscopic Features

  • IR Spectroscopy :

    • The target compound’s benzamide carbonyl (C=O) is expected near 1660–1680 cm⁻¹, consistent with ’s hydrazinecarbothioamides.
    • Absence of C=S stretches (~1240–1255 cm⁻¹) in the target confirms the absence of thioamide tautomers, unlike ’s triazole-thiones .
  • NMR Spectroscopy :

    • The trifluoromethyl group’s ¹⁹F NMR signal would appear near -60 ppm, distinct from halogen or nitro substituents in analogues.
    • Thiomorpholine’s protons may show splitting patterns similar to ’s dihydrothiazole protons .

Data Tables

Compound Name Key Substituents Molecular Weight (g/mol) IR C=O Stretch (cm⁻¹) Notable Features
Target Compound CF₃, thiomorpholinoethyl, furan ~414.4 (estimated) ~1660–1680 High lipophilicity, flexible chain
4-Bromo-N-(2-nitrophenyl)benzamide Br, NO₂ 351.15 Not reported Rigid, polar nitro group
Flutolanil CF₃, methoxyisopropyl 323.29 ~1665 Agrochemically optimized solubility
BAY-460 CF₃, furan, cyanophenyl ~550 (estimated) ~1675 Complex targeting via multiple groups

Q & A

Q. Critical Parameters :

  • Solvent choice (polar aprotic solvents enhance reactivity).
  • Temperature control (0–25°C prevents side reactions).
  • Catalysts (e.g., DMAP accelerates amide bond formation).

How is structural elucidation and purity assessment performed for this compound?

Level : Basic
Answer :
Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm connectivity of the furan, thiomorpholine, and benzamide groups (e.g., furan protons at δ 6.2–7.4 ppm; trifluoromethyl carbon at δ 120–125 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 439.12) and fragmentation patterns .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

What methodologies are used to investigate its binding affinity to biological targets?

Level : Advanced
Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for enzyme targets like kinases) .
  • Molecular Docking : Use UCSF Chimera to model interactions with receptors (e.g., docking scores for trifluoromethyl group’s hydrophobic interactions) .
  • Competitive Binding Assays : Displace fluorescent probes (e.g., FP-based assays for GPCR targets) .

Q. Data Interpretation :

  • Correlate binding data with structural analogs (e.g., pyrazole or thiophene derivatives) to identify pharmacophore contributions .

How can contradictory biological activity data across studies be resolved?

Level : Advanced
Answer :
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .
  • Meta-Analysis : Compare datasets across publications (e.g., PubChem BioAssay data) to identify consensus targets .

Q. Case Study :

StudyReported IC₅₀ (μM)Assay Type
A0.45Kinase inhibition
B2.1Cell viability
Resolution: Cell permeability differences explain higher IC₅₀ in viability assays .

What strategies improve metabolic stability without compromising activity?

Level : Advanced
Answer :

  • Deuterium Incorporation : Replace labile hydrogens (e.g., thiomorpholine C-H bonds) to slow oxidative metabolism .

  • Prodrug Design : Mask polar groups (e.g., esterify benzamide) for enhanced absorption .

  • Structural Analog Screening :

    ModificationHalf-life (t₁/₂)Activity Retention
    Trifluoromethyl → CF₃O+30%85%
    Furan → Thiophene+15%92%

What are its primary applications in medicinal chemistry research?

Level : Basic
Answer :

  • Pharmacophore Development : The trifluoromethyl group enhances lipophilicity and target affinity, making it a scaffold for kinase inhibitors .
  • Enzyme Inhibition Studies : Used to probe ATP-binding pockets in cancer-related enzymes (e.g., PI3Kδ) .
  • Cellular Pathway Analysis : Modulates MAPK/ERK signaling in inflammatory models .

How do computational tools aid in optimizing its electronic properties?

Level : Advanced
Answer :

  • DFT Calculations : Predict electron density distribution (e.g., trifluoromethyl’s electron-withdrawing effect stabilizes transition states) .
  • QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., furan’s π-π stacking vs. thiophene’s sulfur interactions) .

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